molecular formula C15H9F2NO2S2 B12600805 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- CAS No. 650635-72-6

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-

Cat. No.: B12600805
CAS No.: 650635-72-6
M. Wt: 337.4 g/mol
InChI Key: PIVNSOOOVFAFIT-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- is a heterocyclic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- typically involves the reaction of 2,4-difluorothiophenol with a suitable benzothiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl- is unique due to its specific substitutions, which enhance its chemical stability and biological activity

Properties

CAS No.

650635-72-6

Molecular Formula

C15H9F2NO2S2

Molecular Weight

337.4 g/mol

IUPAC Name

6-(2,4-difluorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H9F2NO2S2/c1-6-12(19)11-15(21-7(2)18-11)13(20)14(6)22-10-4-3-8(16)5-9(10)17/h3-5H,1-2H3

InChI Key

PIVNSOOOVFAFIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=C(C=C(C=C3)F)F

Origin of Product

United States

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